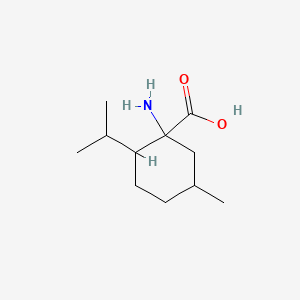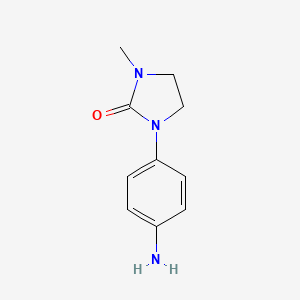
1-(4-Aminophenyl)-3-methylimidazolidin-2-one
Descripción general
Descripción
1-(4-Aminophenyl)-3-methylimidazolidin-2-one is an organic compound that features an imidazolidinone ring substituted with a 4-aminophenyl group and a methyl group
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their antitrypanosomiasis activity, suggesting potential targets within the evolutionary cycle ofT. cruzi .
Mode of Action
Related compounds have been shown to interact with the active site of the cyp51 receptor, establishing a stable complex with the target . This interaction could potentially inhibit the normal function of the receptor, leading to the observed effects.
Biochemical Pathways
It’s plausible that the compound could affect pathways related to the function of its target proteins, such as those involved in the life cycle ofT. cruzi .
Pharmacokinetics
A related compound has been shown to present an alignment between permeability and hepatic clearance, although it presents low metabolic stability . This suggests that the compound could be rapidly metabolized and cleared from the body, potentially affecting its bioavailability.
Result of Action
Related compounds have been shown to be effective against trypomastigotes, a form ofT. cruzi . This suggests that the compound could have similar effects, potentially inhibiting the proliferation of these organisms.
Análisis Bioquímico
Biochemical Properties
1-(4-Aminophenyl)-3-methylimidazolidin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as monoamine oxidase, which is involved in the oxidative deamination of neurotransmitters . The interaction between this compound and monoamine oxidase can lead to the inhibition of the enzyme’s activity, affecting the levels of neurotransmitters in the brain. Additionally, this compound can bind to proteins involved in cellular signaling pathways, influencing the downstream effects on cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell models, this compound has been shown to inhibit cell proliferation and induce apoptosis by affecting the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound can inhibit the activity of monoamine oxidase by binding to its active site, preventing the enzyme from catalyzing the oxidative deamination of neurotransmitters . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has revealed that it can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have therapeutic effects, such as reducing symptoms of neurological disorders by inhibiting monoamine oxidase activity . At high doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, while adverse effects occur at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with other biomolecules . The metabolic pathways of this compound can influence metabolic flux and the levels of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by transporters such as organic cation transporters, which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, this compound can be localized to the mitochondria, where it can interact with mitochondrial enzymes and affect mitochondrial function . The subcellular localization of this compound can determine its specific effects on cellular processes and overall cell function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one can be synthesized through a multi-step process. One common method involves the reaction of 4-aminophenyl isocyanate with N-methyl ethylenediamine. The reaction typically occurs in an organic solvent such as dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced imidazolidinone compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized imidazolidinone derivatives.
Reduction: Reduced imidazolidinone compounds.
Substitution: Substituted phenyl-imidazolidinone derivatives.
Aplicaciones Científicas De Investigación
1-(4-Aminophenyl)-3-methylimidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparación Con Compuestos Similares
1-(4-Aminophenyl)-2-methylimidazolidin-2-one: Similar structure but with a different substitution pattern on the imidazolidinone ring.
1-(4-Aminophenyl)-3-ethylimidazolidin-2-one: Features an ethyl group instead of a methyl group, leading to different chemical properties.
Uniqueness: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
1-(4-aminophenyl)-3-methylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-12-6-7-13(10(12)14)9-4-2-8(11)3-5-9/h2-5H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWAFEWCKMCUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625074 | |
| Record name | 1-(4-Aminophenyl)-3-methylimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95182-37-9 | |
| Record name | 1-(4-Aminophenyl)-3-methylimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


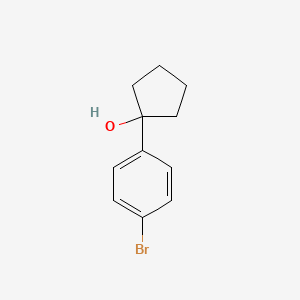
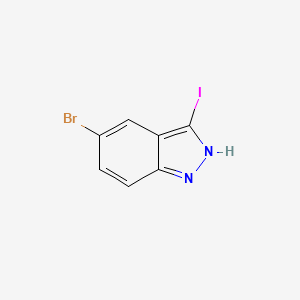

![5-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1291917.png)
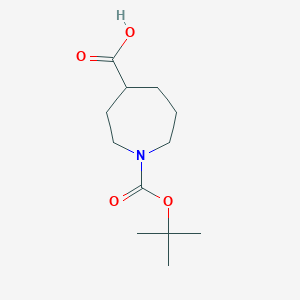
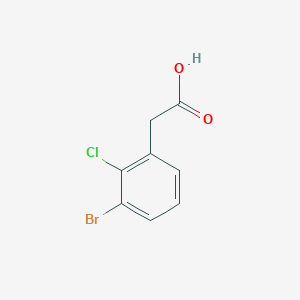
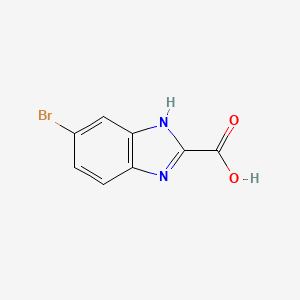
![1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine](/img/structure/B1291930.png)
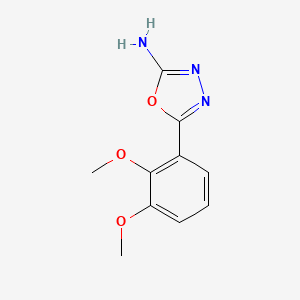
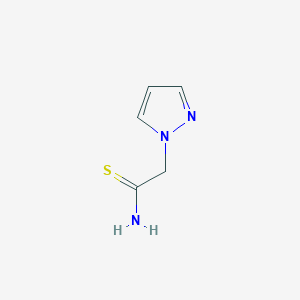
![5-bromo-1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291943.png)
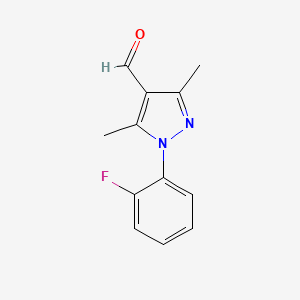
![5-Methyl-5-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1291949.png)
